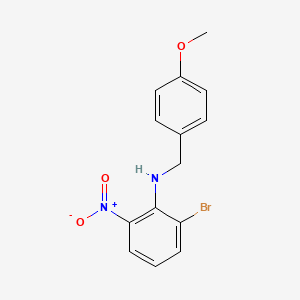

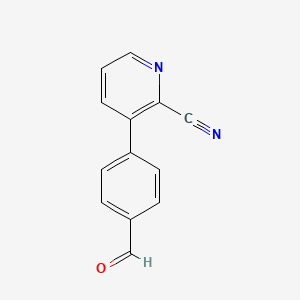

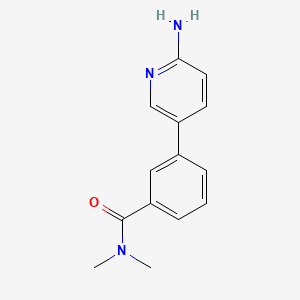

3-(3-Aminophenyl)-N-ethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

DNA Damage Repair and Cell Transformation

3-Aminobenzamide, an inhibitor of nuclear poly ADP-ribosyl synthetase, demonstrates significant effects on the toxic and transforming effects of certain chemicals in cell cultures. It enhances the toxicity of ethyl methanesulfonate and methyl methanesulfonate, and influences the transformation induced by these chemicals, highlighting its role in DNA repair and chemical induction of transformation in vitro (Lubet et al., 1984).

Antioxidant Activity Evaluation

The electrochemical oxidation of amino-substituted benzamide derivatives, which includes compounds like 3-(3-Aminophenyl)-N-ethylbenzamide, is crucial in understanding their antioxidant properties. These compounds act as powerful antioxidants by scavenging free radicals, and their electrochemical behavior offers insights into their radical scavenging activity (Jovanović et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed to understand the impact of intermolecular interactions on molecular geometry. This is crucial for understanding the physical and chemical properties of such compounds, which can include this compound (Karabulut et al., 2014).

Role in DNA Repair

Research has investigated the role of 3-aminobenzamide in DNA repair, particularly its effects on DNA break frequencies in cells damaged by various agents. This research is fundamental in understanding the cellular mechanisms of DNA repair and the specific role of compounds like this compound (Cleaver et al., 1985).

Polymer Synthesis

This compound and related compounds have been utilized in the synthesis of polymers, demonstrating their utility in materials science. These compounds are important for creating new materials with specific properties (Butt et al., 2005).

Psychoactive Compound Research

Certain derivatives of this compound have been studied for their psycho- and neurotropic properties. This research is significant for the development of new therapeutic agents for various neurological and psychological conditions (Podolsky et al., 2017).

作用機序

Target of Action

The primary target of 3-(3-Aminophenyl)-N-ethylbenzamide is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancers .

Mode of Action

This compound is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002 . STRO-002 is generated by conjugating a cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . This ADC binds to FolRα with high affinity, rapidly internalizes into target-positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) . SC209 has a reduced potential for drug efflux via the P-glycoprotein 1 drug pump compared to other tubulin-targeting payloads .

Biochemical Pathways

The released cytotoxin, SC209, targets tubulin, a globular protein that is a major component of the cytoskeleton . By targeting tubulin, SC209 disrupts the normal function of the cytoskeleton, leading to cell death . This mechanism is particularly effective against cancer cells, which are characterized by rapid and uncontrolled cell division.

Pharmacokinetics

STRO-002, which contains this compound, is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability.

Result of Action

The action of this compound results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . Furthermore, combination treatment with carboplatin or Avastin further increases the efficacy of STRO-002 in xenograft models .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs (such as carboplatin or Avastin) can enhance its efficacy . Additionally, the expression level of FolRα in the tumor environment can affect the compound’s action, as it primarily targets this receptor .

生化学分析

Biochemical Properties

3-(3-Aminophenyl)-N-ethylbenzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby modulating their activity. The interactions between this compound and biomolecules such as proteins and nucleic acids are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been shown to affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. One of the primary modes of action involves binding interactions with target biomolecules. This compound can bind to enzymes, either inhibiting or activating their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound remains stable under standard laboratory conditions for extended periods. Over time, it may undergo degradation, leading to the formation of metabolites that could have distinct biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified specific dosage thresholds beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through enzymatic reactions, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interactions between this compound and metabolic enzymes are crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and accumulation. The transport and distribution mechanisms of this compound are essential for understanding its bioavailability and overall efficacy in biochemical applications .

特性

IUPAC Name |

3-(3-aminophenyl)-N-ethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-17-15(18)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJUFFOLJGFOQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742963 |

Source

|

| Record name | 3'-Amino-N-ethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373233-34-1 |

Source

|

| Record name | 3'-Amino-N-ethyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)